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Compound of Interest

Compound Name: C13H16CIN504

Cat. No.: B15172937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectroscopic
characterization of the organic compound with the molecular formula C13H16CIN504. While
specific experimental data for this compound is not publicly available, this document outlines
the expected spectroscopic data presentation, detailed experimental protocols for obtaining
such data, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of C13H16CIN504.
The predicted values are based on the elemental composition and potential functional groups.

Table 1: Predicted *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L . Proposed
Multiplicity Integration Constant (J, .
(6, ppm) Assignment
Hz)
75-85 m 2H - Aromatic protons
6.8-7.4 m 2H - Aromatic protons
45-55 brs 1H - NH or OH proton
-CH2-O- or -CH2-
3.8-4.2 t 2H 6.5
N-
25-3.0 m 2H - Aliphatic protons
1.2-1.6 m 4H - Aliphatic protons
0.8-1.2 t 3H 7.0 -CHs

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6, ppm)

Proposed Assignment

165 - 175 C=0 (Amide or Ester)
140 - 160 Aromatic C-N or C-ClI
110- 135 Aromatic C-H
60 -70 -CH2-O- or -CH2-N-
20 - 40 Aliphatic -CH2-
10- 20 -CHs
Table 3: Predicted IR Spectroscopic Data
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Proposed Functional

Wavenumber (cm~12) Intensity
Group
3200 - 3400 Medium, Broad N-H or O-H stretch
3000 - 3100 Medium Aromatic C-H stretch
2850 - 2960 Medium Aliphatic C-H stretch
1650 - 1750 Strong C=0 stretch (Amide or Ester)
1500 - 1600 Medium-Strong C=C stretch (Aromatic)
1000 - 1300 Strong C-O or C-N stretch
600 - 800 Medium-Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Proposed Fragment
341.0887 100 [M+H]* (Monoisotopic)
343.0858 33 [M+H]* (3’Cl isotope)
Fragmentation pattern
consistent with the loss of
Various - small molecules (e.g., H20,

CO, etc.) and cleavage of

aliphatic chains.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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Procedure:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, CDClIs, or MeOD).

e 1H NMR Acquisition:

[¢]

Tune and shim the spectrometer.

o

Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

[e]

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

[e]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated
total reflectance (ATR) accessory.

Procedure:
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o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
e Spectrum Acquisition:

o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum over the range of 4000-400 cm™1,

o Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule and to
study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an
electrospray ionization (ESI) source.

Procedure:

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent (e.g., acetonitrile or methanol).

e Spectrum Acquisition:

[¢]

Infuse the sample solution into the ESI source at a constant flow rate.

o

Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.

[e]

Obtain high-resolution mass data to enable accurate mass measurement and elemental
formula determination.

[e]

Perform tandem mass spectrometry (MS/MS) on the precursor ion to induce fragmentation
and obtain structural information.
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« Data Processing: Analyze the mass spectra to determine the exact mass of the molecular
ion and its fragments. Use the isotopic pattern to confirm the presence of chlorine.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an
unknown compound using the spectroscopic techniques described.

Spectroscopic Analysis Workflow
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Caption: Workflow for structural elucidation using spectroscopic methods.

This guide provides a foundational understanding of the spectroscopic analysis of
C13H16CIN504. The presented protocols and workflow are standard practices in chemical
research and drug development and can be adapted for the characterization of other novel
organic molecules.

 To cite this document: BenchChem. [Spectroscopic Data Analysis of CL13H16CIN504: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172937#c13h16cIn504-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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